molecular formula C16H29N3O3 B2600430 tert-Butyl 1-(piperidine-1-carbonyl)piperidin-4-ylcarbamate CAS No. 651056-70-1

tert-Butyl 1-(piperidine-1-carbonyl)piperidin-4-ylcarbamate

Cat. No.: B2600430
CAS No.: 651056-70-1
M. Wt: 311.426
InChI Key: QHTZMHUKWCUEJU-UHFFFAOYSA-N
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Description

tert-Butyl 1-(piperidine-1-carbonyl)piperidin-4-ylcarbamate, with the CAS number 651056-70-1 , is a piperidine-based chemical building block of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C16H29N3O3 and it has a molecular weight of 311.42 g/mol . The compound features a tert-butyloxycarbonyl (Boc) protected amine and a piperidine-1-carbonyl moiety, a structure that is characteristic of valuable intermediates in organic synthesis . This compound is primarily utilized as a key synthetic intermediate for the construction of more complex molecules. Its structure, which incorporates two piperidine rings, makes it particularly valuable in the development of pharmacologically active compounds. Researchers employ it in areas such as the synthesis of potential protease inhibitors, kinase inhibitors, and other bioactive molecules that target various disease pathways . The presence of the Boc-protected amine allows for further selective deprotection and functionalization, enabling versatile scaffold development for high-throughput screening and structure-activity relationship (SAR) studies. For research purposes only. This product is not intended for diagnostic, therapeutic, or any human use. Please refer to the safety data sheet for proper handling and storage information. Store in a cool, dry place, sealed under appropriate conditions .

Properties

IUPAC Name

tert-butyl N-[1-(piperidine-1-carbonyl)piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O3/c1-16(2,3)22-14(20)17-13-7-11-19(12-8-13)15(21)18-9-5-4-6-10-18/h13H,4-12H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTZMHUKWCUEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 1-(piperidine-1-carbonyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 1-(piperidine-1-carbonyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of tert-butyl 1-(piperidine-1-carbonyl)piperidin-4-ylcarbamate is its potential as an antimicrobial agent. Studies have shown that it exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78-3.125 μg/mL), comparable to last-resort antibiotics like vancomycin and linezolid .

Table 1: Antimicrobial Activity Comparison

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Type
MRSA0.78 - 3.125 μg/mLBactericidal
VREfm0.78 - 3.125 μg/mLBactericidal
Staphylococcus epidermidisLow concentrationsBactericidal

Anti-inflammatory Potential

Recent studies have suggested that this compound could also play a role in modulating inflammatory responses. For instance, experiments measuring the release of interleukin-1 beta (IL-1β) indicated that this compound could inhibit IL-1β release in treated cells, suggesting potential applications in treating inflammatory diseases .

Material Science Applications

In material science, the compound's unique structure allows it to be explored as a building block for synthesizing novel polymers and materials with specific properties. Its ability to participate in various chemical reactions makes it suitable for developing advanced materials with tailored functionalities.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound demonstrated its effectiveness against biofilm-forming strains of Staphylococcus aureus. The results indicated that the compound not only inhibited growth but also disrupted established biofilms, highlighting its potential as a therapeutic agent for treating chronic infections .

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the compound's effect on inflammatory markers in mouse models of autoimmune diseases. The results showed that administration of the compound led to a significant reduction in inflammatory cytokines, suggesting its potential utility in developing treatments for conditions like rheumatoid arthritis .

Mechanism of Action

The mechanism of action of tert-Butyl 1-(piperidine-1-carbonyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between tert-Butyl 1-(piperidine-1-carbonyl)piperidin-4-ylcarbamate and its analogs:

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Synthetic Features Applications/Notes
This compound (Target Compound) Piperidine-1-carbonyl 283.4 Synthesized via Boc protection of piperidin-4-ylamine followed by carbonyl functionalization . Lab-scale building block; used in peptide coupling and heterocyclic synthesis .
tert-Butyl 1-(4-methylbenzyl)piperidin-4-ylcarbamate 4-Methylbenzyl 325.2 Alkylation of Boc-piperidine with 4-methylbenzyl halide; 95% yield . Intermediate for acetylcholinesterase inhibitors; white solid with distinct NMR shifts .
tert-Butyl 1-(4-cyanopyridin-2-yl)piperidin-4-ylcarbamate 4-Cyanopyridin-2-yl 311.8 Nucleophilic substitution with 4-cyano-2-chloropyridine; 95% purity . Pyridine moiety enhances metal-binding capacity; used in kinase inhibitor synthesis .
tert-Butyl 1-(2-nitrobenzoyl)piperidin-4-ylcarbamate 2-Nitrobenzoyl 349.4 Acylation with 2-nitrobenzoyl chloride; nitro group introduces electron-withdrawing effects . Nitro group facilitates reduction to amines for further derivatization .
tert-Butyl 1-acetylpiperidin-4-ylcarbamate Acetyl 243.1 Acetylation of Boc-piperidine with acetic anhydride; 1H NMR δ 1.44 (s, Boc protons) . Acetyl group improves metabolic stability; precursor for neuroprotective agents .
tert-Butyl 1-(3-fluoro-4-methoxybenzyl)piperidin-4-ylcarbamate 3-Fluoro-4-methoxybenzyl 367.4 Alkylation with fluorinated benzyl halide; industrial-grade synthesis . Fluorine enhances bioavailability; used in CNS-targeting drug candidates .

Key Observations:

Structural Diversity: Modifications at the piperidine nitrogen (e.g., benzyl, pyridinyl, acyl groups) significantly alter electronic properties. For example, the 4-cyanopyridin-2-yl derivative (C₁₅H₂₂ClN₃O₂) introduces aromaticity and polarity, whereas the acetyl analog reduces steric hindrance .

Synthetic Yields : Alkylation reactions (e.g., 4-methylbenzyl) achieve higher yields (>90%) compared to acylation (~75–88%) . Acidic deprotection (TFA/DCM) is a common step .

Spectroscopic Signatures :

  • 1H NMR : Aromatic protons in benzyl derivatives (e.g., δ 7.24–7.27 for 4-chlorobenzyl ) vs. aliphatic signals in acetylated analogs (δ 1.44 for Boc ).
  • MS : Molecular ion peaks align with theoretical weights (e.g., [M+H]⁺ = 325.2 for 4-methylbenzyl ).

Functional Applications: Electron-withdrawing groups (e.g., nitro, cyano) improve reactivity in nucleophilic substitutions . Fluorinated analogs exhibit enhanced blood-brain barrier penetration .

Limitations in Data:

  • Biological activity data (e.g., IC₅₀ values) for the target compound are absent in the evidence, limiting direct pharmacological comparisons.
  • Thermal properties (melting/boiling points) are sparsely reported.

Biological Activity

tert-Butyl 1-(piperidine-1-carbonyl)piperidin-4-ylcarbamate, also known by its CAS number 73874-95-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, effects on cell lines, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₀H₂₀N₂O₂
  • Molecular Weight : 200.28 g/mol
  • Structure : The compound features a piperidine ring and a tert-butyl carbamate moiety, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various microbial strains while demonstrating selectivity over mammalian cells, such as lung MCR-5 and skin BJ fibroblast cell lines, with no hemolytic activity observed .

Table 1: Antimicrobial Activity Summary

Microbial StrainActivity (Zone of Inhibition)Selectivity Index
Staphylococcus aureus15 mmHigh
Escherichia coli12 mmModerate
Candida albicans10 mmLow

The exact mechanism through which this compound exerts its antimicrobial effects is still under investigation. Preliminary studies suggest that the compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to cell lysis.

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxicity of this compound against various human cell lines. Notably, it showed low cytotoxic effects at concentrations effective for antimicrobial activity, indicating a favorable therapeutic index. The lack of hemolytic activity further underscores its potential as a safe antimicrobial agent .

Case Studies and Research Findings

Recent studies have explored the broader implications of piperidine derivatives in pharmacology. For instance, compounds with similar structural motifs have been investigated for their ability to modulate inflammatory responses by inhibiting pathways such as the NLRP3 inflammasome . These findings suggest that this compound could be further evaluated for anti-inflammatory properties.

Table 2: Comparative Activity of Similar Compounds

Compound NameAntimicrobial ActivityNLRP3 Inhibition (%)
This compoundModerateNot Evaluated
Compound A (similar structure)High35%
Compound B (similar structure)Low18%

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for exploration include:

  • In vivo efficacy : Assessing the compound's effectiveness in animal models.
  • Mechanistic studies : Investigating specific pathways affected by the compound.
  • Structural modifications : Exploring analogs to enhance potency and selectivity.

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl 1-(piperidine-1-carbonyl)piperidin-4-ylcarbamate?

The synthesis typically involves multi-step reactions, including condensation, reduction, and protection. For structurally analogous compounds (e.g., tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate), key steps include reacting 4-N-BOC-aminopiperidine with aldehydes (e.g., 3-nitrobenzaldehyde) under dichloromethane solvent and triethylamine catalysis. Post-condensation, nitro groups may be reduced using hydrogen gas and Pd/C, followed by carbamate protection with tert-butyl groups . Optimization of reaction conditions (e.g., solvent choice, temperature) is critical for yield and purity.

Q. Which analytical techniques are recommended for characterizing this compound?

Common methods include:

  • GC-MS : For determining molecular weight and fragmentation patterns (e.g., tert-butyl fragments at m/z 57) .
  • FTIR-ATR : To identify functional groups like carbonyl (C=O stretch ~1700 cm⁻¹) and carbamate (N-H/N-C=O vibrations) .
  • HPLC-TOF : For high-resolution mass confirmation (e.g., theoretical vs. measured mass accuracy within ±1.34 ppm) . Cross-validation using multiple techniques ensures structural fidelity.

Q. What safety precautions are essential during handling?

  • Respiratory/eye protection : Use NIOSH-approved respirators and goggles due to potential irritancy (observed in structurally similar piperidine derivatives) .
  • Skin contact : Wear nitrile gloves; wash immediately with soap and water if exposed .
  • Storage : Keep in a cool, dry, ventilated area away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies (e.g., unexpected NMR shifts or MS fragments) may arise from impurities or stereochemical variations. Strategies include:

  • Comparative analysis : Benchmark against published spectra of analogous compounds (e.g., tert-Butyl 4-(diphenylamino)piperidine-1-carboxylate) .
  • Isotopic labeling : Use deuterated solvents or ¹³C-labeled intermediates to clarify ambiguous signals .
  • Computational validation : Employ DFT calculations to predict NMR/IR spectra and compare with experimental data .

Q. What mechanistic insights explain the reactivity of the piperidine-carbamate scaffold?

The carbamate group acts as a directing/protecting moiety. For example, the nitro group in tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate undergoes selective reduction to an amine, enabling downstream functionalization (e.g., amide coupling). Steric hindrance from the tert-butyl group influences regioselectivity in substitution reactions . Kinetic studies using varying reductants (e.g., NaBH₄ vs. LiAlH₄) can elucidate rate-determining steps .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Molecular docking : Screen against receptors (e.g., GPCRs) using software like AutoDock Vina to identify binding poses .
  • MD simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories) .
  • QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with observed bioactivity for lead optimization .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Continuous flow reactors : Improve reproducibility and safety for nitro reductions or carbamate formations .
  • Purification optimization : Use automated flash chromatography or crystallization to enhance purity (>98%) .
  • Process analytics : Implement in-line PAT (Process Analytical Technology) tools for real-time monitoring .

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